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Compound of Interest

Compound Name: Heptane, 2,2,5-trimethyl-

Cat. No.: B15175853 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,5-

trimethylheptane, a branched alkane. The document details predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear,

tabular format for ease of comparison. Furthermore, it outlines generalized experimental

protocols for obtaining such spectra, offering valuable insights for laboratory practice.

Predicted Spectroscopic Data
Due to the limited availability of experimentally recorded spectra for 2,2,5-trimethylheptane in

public databases, the following data tables are based on established spectroscopic principles

for alkanes and analysis of data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of

organic molecules.

¹H NMR (Proton NMR) Data (Predicted)
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Protons at Carbon
Chemical Shift (δ,
ppm)

Multiplicity Integration

C1 (CH₃) ~ 0.8-0.9 Triplet 3H

C2 (C(CH₃)₂) ~ 0.8-0.9 Singlet 6H

C3 (CH₂) ~ 1.1-1.3 Multiplet 2H

C4 (CH₂) ~ 1.1-1.3 Multiplet 2H

C5 (CH) ~ 1.4-1.6 Multiplet 1H

C6 (CH₂) ~ 1.1-1.3 Multiplet 2H

C7 (CH₃) ~ 0.8-0.9 Triplet 3H

C5-CH₃ ~ 0.8-0.9 Doublet 3H

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Carbon Atom Chemical Shift (δ, ppm)

C1 ~ 14

C2 ~ 30

C2-CH₃ (x2) ~ 25

C3 ~ 40-45

C4 ~ 20-25

C5 ~ 30-35

C6 ~ 35-40

C7 ~ 14

C5-CH₃ ~ 20

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. For an alkane like 2,2,5-trimethylheptane, the spectrum is

characterized by C-H and C-C bond vibrations.

Characteristic IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹) Vibration Type Intensity

2850-3000 C-H stretch (sp³ C-H) Strong

1450-1470 C-H bend (CH₂ and CH₃) Medium

1370-1380 C-H rock (CH₃) Medium

720-725 C-H rock (-(CH₂)n-, n≥4) Weak

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification. The mass spectrum of a branched alkane is

characterized by the molecular ion peak (often weak) and a series of fragment ions.

Predicted Mass Spectrometry Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15175853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Ion Notes

142 [C₁₀H₂₂]⁺
Molecular Ion (M⁺) - likely to

be of low abundance.

127 [M - CH₃]⁺ Loss of a methyl group.

99 [M - C₃H₇]⁺
Fragmentation at the branched

C5 position.

85 [C₆H₁₃]⁺
Common fragment for

branched alkanes.

71 [C₅H₁₁]⁺
Fragmentation at the branched

C2 position.

57 [C₄H₉]⁺

Often the base peak in

branched alkanes (tert-butyl

cation).

43 [C₃H₇]⁺ Isopropyl or propyl cation.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a liquid

alkane such as 2,2,5-trimethylheptane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2,2,5-trimethylheptane in about 0.6-

0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR

spectrum.[1]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://en.wikipedia.org/wiki/Nuclear_magnetic_resonance_spectroscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15175853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

Set the spectral width to cover the expected chemical shift range for alkanes (typically 0-

10 ppm).

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing

C-H coupling, resulting in single lines for each unique carbon atom.

A larger number of scans is typically required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR

spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation: As 2,2,5-trimethylheptane is a liquid, a neat spectrum can be obtained

by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a

solution in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and placed in

an IR-transparent cell.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the salt plates or the solvent-filled cell.

Place the sample in the spectrometer and record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final IR spectrum.
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The typical scanning range is from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: For a volatile liquid like 2,2,5-trimethylheptane, Gas Chromatography-

Mass Spectrometry (GC-MS) is the preferred method. The sample is injected into a gas

chromatograph, which separates it from any impurities before it enters the mass

spectrometer.

Ionization: In the mass spectrometer, the sample molecules are ionized, typically using

Electron Ionization (EI). This involves bombarding the molecules with a high-energy electron

beam, which causes the formation of a molecular ion and subsequent fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for identifying an unknown compound

using the spectroscopic techniques described.
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Caption: Workflow for compound identification using spectroscopic methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [Spectroscopic Analysis of 2,2,5-Trimethylheptane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15175853#2-2-5-trimethylheptane-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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